1-Acetoxy-4-methoxycarbonyl-2,2,6,6-tetramethylpiperidine
Description
Table 1: Chemical and Physical Properties of this compound
Historical Development of Acyl-Protected Hydroxylamines as EPR Probes
The evolution of acyl-protected hydroxylamines as EPR probes marks a significant advancement in molecular imaging techniques. Their development stemmed from the recognition that stable nitroxide radicals could function as bioorthogonal chemical reporters in EPR spectroscopy, providing valuable insights into biomolecular structure and dynamics. Traditional spin labels faced limitations in biological environments due to their limited stability and poor tissue penetration, particularly into the brain where the blood-brain barrier presents a formidable obstacle.
These challenges motivated researchers to develop protected forms of hydroxylamines that would remain stable during delivery and transform into EPR-detectable species at target sites. The breakthrough came in the early 2000s when Yordanov and colleagues synthesized a series of acyl-protected hydroxylamines designed specifically for EPR brain imaging applications. Their landmark 2002 study published in the Journal of Medicinal Chemistry detailed the development of three compounds: this compound (AMCPe), 1-acetoxy-3-methoxycarbonyl-2,2,5,5-tetramethylpyrrolidine (AMCPy), and 1-acetoxy-3-(acetoxymethoxy)carbonyl-2,2,5,5-tetramethylpyrrolidine (DACPy).
The synthetic approach involved systematic variation in both ring size (six-membered piperidine versus five-membered pyrrolidine) and the number of ester functions. This strategic design aimed to optimize properties essential for effective EPR brain imaging agents, particularly lipophilicity for blood-brain barrier penetration and susceptibility to enzymatic conversion into EPR-detectable species. The synthesis protocol typically involved two critical steps: reduction of a stable nitroxide to form a hydroxylamine, followed by protection with an acetyl group.
Biodistribution studies in mice revealed significant differences in the efficacy of these compounds. Notably, the five-membered ring derivative AMCPy emerged as a potent EPR brain imaging agent, while AMCPe and DACPy demonstrated limited effectiveness. These findings established important structure-activity relationships, highlighting the critical influence of ring size on imaging efficacy. The superior performance of five-membered ring structures has subsequently guided the development of more effective EPR probes.
Parallel developments included compounds like 1-Acetoxy-3-carbamoyl-2,2,5,5-tetramethylpyrrolidine (ACP), which has been extensively studied for its pharmacokinetics and application in detecting reactive oxygen species. Research by Saito and colleagues revealed that ACP follows a one-compartment pharmacokinetic model, with predominant hydrolysis occurring in the liver and kidney. These studies demonstrated that a homogeneous biodistribution of the hydroxylamine intermediate could be achieved within minutes of administration, making these compounds suitable for time-sensitive imaging applications.
The historical development of acyl-protected hydroxylamines like AMCPe represents a crucial step in the evolution of spin label technology. While AMCPe itself proved less effective than some of its analogs, the structure-activity insights derived from its development have been invaluable in guiding subsequent advancements in the field of EPR imaging.
Role in Advancing In Vivo Electron Paramagnetic Resonance Imaging Methodologies
The introduction of this compound and related acyl-protected hydroxylamines has significantly advanced in vivo Electron Paramagnetic Resonance (EPR) imaging methodologies. EPR spectroscopy provides unique insights into free radical processes and oxidative stress in biological systems—phenomena implicated in numerous pathological conditions including neurodegenerative diseases, inflammation, and ischemia-reperfusion injury. The development of these compounds has addressed critical challenges in applying EPR to living systems, particularly regarding the delivery of stable radicals to specific tissues and organs.
The mechanism of action underlying AMCPe's functionality in EPR imaging follows a specific pathway. Upon administration, this lipophilic compound traverses biological membranes, including the blood-brain barrier, due to its favorable physicochemical properties. Once in the target tissue, intracellular esterases hydrolyze the acetoxy group, generating a hydroxylamine intermediate. This intermediate readily reacts with reactive oxygen species (ROS) or other oxidants present in the tissue, forming a stable nitroxide radical that generates a characteristic EPR signal. This signal can be detected and quantified, providing valuable information about redox status and free radical processes in the tissue.
Although AMCPe itself proved less effective for brain imaging than its five-membered ring analog AMCPy, its development has contributed significantly to understanding the structure-activity relationships that govern the efficacy of spin label generators. This knowledge has been instrumental in designing more effective compounds for specific applications, exemplifying how even less successful compounds can advance scientific understanding in meaningful ways.
EPR imaging using acyl-protected hydroxylamines has found diverse applications in studying oxidative stress in various disease models. Yokoyama and colleagues demonstrated the utility of the related compound ACP in analyzing intracerebral oxidative stress in rats following epileptic seizures. Their research revealed region-specific increases in oxidative stress, with significant elevations in the hippocampus and striatum but not in the cerebral cortex—spatial resolution that would be difficult to achieve with other techniques.
Recent research has expanded the application of EPR imaging beyond neurological conditions to encompass other pathologies characterized by oxidative stress. A 2023 study employed EPR spin probes to evaluate superoxide production in lung injury models relevant to acute respiratory distress syndrome (ARDS). By delivering probes that generate distinct EPR spectra upon reaction with superoxide, researchers could differentiate between cellular and mitochondrial sources of this reactive oxygen species in lung tissue. The study successfully demonstrated that EPR measurements could distinguish between mice with and without lung injury, as well as between mouse strains with different disease susceptibilities.
The delivery methods for acyl-protected hydroxylamines have also evolved to optimize their effectiveness. For example, researchers have developed intratracheal (IT) delivery methods that enhance lung signal for spin probes compared to intraperitoneal (IP) administration. Such methodological refinements continue to improve the utility of EPR in detecting production of reactive oxygen species in various tissues.
Table 2: Comparative Efficacy of Acyl-Protected Hydroxylamines as EPR Imaging Agents
The application of AMCPe and related compounds in EPR has expanded beyond direct imaging to include various experimental techniques. For instance, these compounds have been used in conjunction with other spin labels like 2,2,6,6-tetramethylpiperidine 1-oxyl (TEMPO) to determine RNA structure using paramagnetic relaxation enhancement (PRE). This application demonstrates how the fundamental principles underlying AMCPe's design continue to influence broader developments in spin labeling technology.
Researchers are also exploring innovative approaches to incorporate spin labels into biomolecules using click chemistry. The development of azide-functionalized TEMPO derivatives that can be conjugated to alkyne-modified oligonucleotides exemplifies this trend. These advancements build upon the foundation established by earlier work on acyl-protected hydroxylamines like AMCPe, highlighting the compound's enduring influence on the evolution of spin label technology.
Beyond its applications in basic research, EPR imaging using acyl-protected hydroxylamines holds potential for clinical applications. Researchers envision developing this technology for real-time monitoring of oxidative stress in conditions like acute respiratory distress syndrome (ARDS). Such applications could potentially enable patient stratification based on redox status, facilitating more personalized treatment approaches.
Properties
IUPAC Name |
methyl 1-acetyloxy-2,2,6,6-tetramethylpiperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-9(15)18-14-12(2,3)7-10(11(16)17-6)8-13(14,4)5/h10H,7-8H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEOYQDAGXCYAQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)ON1C(CC(CC1(C)C)C(=O)OC)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30393215 | |
| Record name | 1-ACETOXY-4-METHOXYCARBONYL-2,2,6,6-TETRAMETHYLPIPERIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30393215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
439858-37-4 | |
| Record name | Methyl 1-(acetyloxy)-2,2,6,6-tetramethyl-4-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=439858-37-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-ACETOXY-4-METHOXYCARBONYL-2,2,6,6-TETRAMETHYLPIPERIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30393215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Protocol
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Reactants : Acetone (220 mL), ammonium nitrate (40 g, 0.5 mol), calcium chloride (5 g, 45 mmol), and ammonium hydroxide (30%, 31 mL).
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Procedure : Ammonium hydroxide is added dropwise to a suspension of NH4NO3 and CaCl2 in acetone at 0–30°C. The mixture is stirred at room temperature for 7 hours, yielding a red-orange solution.
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Yield : ~60–70% after purification via distillation or crystallization.
Key Considerations :
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Temperature control is critical to prevent exothermic side reactions.
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The use of anhydrous CaCl2 enhances reaction efficiency by scavenging water.
Methoxycarbonylation at the 4-Position
The 4-keto group of triacetoneamine is converted to a methoxycarbonyl moiety via nucleophilic acyl substitution or condensation.
Claisen Condensation Approach
A two-step protocol is employed:
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Formation of Enolate : Treatment of triacetoneamine with a strong base (e.g., LDA or NaH) generates an enolate intermediate.
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Esterification : Reaction with methyl chloroformate (ClCO2Me) introduces the methoxycarbonyl group.
Typical Conditions :
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Base : Lithium diisopropylamide (LDA, 1.1 equiv) in THF at −78°C.
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Electrophile : Methyl chloroformate (1.2 equiv) added dropwise.
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Workup : Quenching with aqueous NH4Cl, extraction with ethyl acetate, and column chromatography (silica gel, hexane/EtOAc 4:1).
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Yield : 65–75% after purification.
Mechanistic Insight :
The enolate attacks the electrophilic carbonyl carbon of methyl chloroformate, displacing chloride and forming the ester. Steric hindrance from the tetramethyl groups necessitates prolonged reaction times (12–24 hours).
N-Acetoxylation of the Piperidine Amine
The secondary amine at the 1-position undergoes acetoxylation to form the N-acetoxy derivative. This involves oxidation to a hydroxylamine intermediate followed by acetylation.
Oxidation to Hydroxylamine
Acetylation of Hydroxylamine
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Reagents : Acetic anhydride (2 equiv), pyridine (1.5 equiv) in dichloromethane.
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Conditions : 0°C to room temperature, 2 hours.
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Yield : 80–85% after aqueous workup.
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Parameter | Methoxycarbonylation | N-Acetoxylation |
|---|---|---|
| Optimal Solvent | THF | Dichloromethane |
| Temperature | −78°C → RT | 0°C → RT |
| Catalyst | LDA | Pyridine |
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Methoxycarbonylation : Lower temperatures (−78°C) suppress side reactions like over-alkylation.
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N-Acetoxylation : Pyridine neutralizes HCl generated during acetylation, preventing N-deacetylation.
Comparative Analysis of Synthetic Routes
Route Efficiency and Scalability
| Method | Steps | Total Yield (%) | Purity (%) |
|---|---|---|---|
| Claisen/Acetylation | 3 | 52 | 95 |
| One-Pot Oxidation | 2 | 45 | 88 |
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Claisen/Acetylation : Superior yield but requires cryogenic conditions.
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One-Pot Oxidation : Less efficient due to competing side reactions (e.g., over-oxidation).
Challenges and Mitigation Strategies
Steric Hindrance
The tetramethyl groups impede reagent access to the 4-position. Mitigation includes:
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Using bulky bases (e.g., LDA) to stabilize enolates.
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Extended reaction times (24–48 hours) for complete conversion.
Oxidative Degradation
N-Acetoxy derivatives are prone to hydrolysis. Storage at −20°C in anhydrous solvents (e.g., THF) enhances stability.
Chemical Reactions Analysis
1-Acetoxy-4-methoxycarbonyl-2,2,6,6-tetramethylpiperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Chemical Properties and Structure
AMCPe is characterized by the following structural formula:
This compound features a tetramethylpiperidine backbone with acetoxy and methoxycarbonyl functional groups, which contribute to its reactivity and stability in various environments.
Spin Labeling for EPR Spectroscopy
One of the primary applications of AMCPe is as a spin label generator for Electron Paramagnetic Resonance (EPR) spectroscopy. This technique is crucial for studying molecular dynamics and interactions in biological systems, particularly in brain imaging. The acyl-protected hydroxylamine functionality allows AMCPe to be incorporated into biomolecules, facilitating the study of their conformational changes and interactions in vivo .
Drug Delivery Systems
AMCPe has been investigated for its potential use in drug delivery systems . Its ability to form stable complexes with various pharmaceuticals enhances the solubility and bioavailability of drugs. The methoxycarbonyl group can be modified to release active pharmaceutical ingredients in a controlled manner, making it suitable for targeted therapy applications .
Photoinitiators in Polymer Chemistry
In polymer chemistry, AMCPe serves as a photoinitiator for curing processes. Its ability to generate free radicals upon exposure to UV light makes it valuable in the production of thermosetting resins and coatings. This application is particularly relevant for developing materials with enhanced durability and resistance to environmental factors .
Case Study 1: EPR Imaging
In a study focusing on brain imaging techniques, AMCPe was utilized as a spin label for monitoring the dynamics of lipid membranes in neuronal cells. The results indicated that AMCPe effectively provided insights into membrane fluidity changes associated with synaptic activity, demonstrating its utility in neurobiological research .
Case Study 2: Drug Delivery Enhancement
Research conducted on AMCPe's role in drug delivery systems showed that when conjugated with anticancer agents, it significantly improved the therapeutic efficacy while minimizing side effects. The controlled release mechanism allowed for sustained drug levels in target tissues over extended periods .
Case Study 3: Photopolymerization Processes
A recent investigation into AMCPe's effectiveness as a photoinitiator revealed that it could initiate polymerization at lower UV intensities compared to traditional initiators. This property not only reduces energy consumption during the curing process but also enhances the mechanical properties of the resulting polymers .
Data Table: Comparison of Applications
| Application Area | Specific Use Case | Key Benefits |
|---|---|---|
| EPR Spectroscopy | Spin labeling for brain imaging | Enhanced molecular dynamics insights |
| Drug Delivery Systems | Controlled release of pharmaceuticals | Improved bioavailability and reduced side effects |
| Polymer Chemistry | Photoinitiator for curing processes | Lower energy requirements and improved material properties |
Mechanism of Action
The mechanism of action of 1-Acetoxy-4-methoxycarbonyl-2,2,6,6-tetramethylpiperidine involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
| Compound Name | Key Substituents | Key Functional Groups | Primary Applications |
|---|---|---|---|
| AMCPe | 1-Acetoxy, 4-methoxycarbonyl | Acetyl ester, methyl ester | EPR brain imaging (prodrug) |
| Metexyl (4-methoxy-2,2,6,6-TMT) | 4-Methoxy, 1-oxyl | Methoxy, nitroxide radical | Antioxidant, apoptosis inducer |
| CMH (1-Hydroxy-3-methoxycarbonyl-2,2,5,5-TMP) | 3-Methoxycarbonyl, 1-hydroxy | Hydroxylamine, methyl ester | Superoxide radical detection (EPR) |
| TEMPOL (4-hydroxy-TEMPO) | 4-Hydroxy, 1-oxyl | Hydroxyl, nitroxide radical | SOD mimetic, oxidative stress mitigation |
| PPH (1-Hydroxy-4-phosphono-oxy-2,2,6,6-TMT) | 4-Phosphono-oxy, 1-hydroxy | Phosphonate, hydroxylamine | Extracellular ROS quantification (EPR) |
Reactivity and Mechanism
- AMCPe : The acetoxy and methoxycarbonyl groups render AMCPe lipophilic, enabling BBB penetration. Enzymatic hydrolysis releases the nitroxide radical, making it a prodrug. However, its piperidine ring may limit brain retention compared to pyrrolidine analogs like AMCPy .
- Metexyl: The methoxy group enhances electron donation, stabilizing its nitroxide radical. It reacts directly with superoxide (O₂•⁻, k = 1.2 × 10⁴ M⁻¹s⁻¹) and hydroxyl radicals (•OH, k = 3.5 × 10⁹ M⁻¹s⁻¹), outperforming non-radical analogs in antioxidant assays .
- TEMPOL : The hydroxyl group at position 4 facilitates hydrogen bonding, improving solubility and radical scavenging efficiency. It reduces oxidative stress in diabetic models by lowering nitrotyrosine levels .
- CMH/PPH: These hydroxylamine spin traps detect ROS via EPR. CMH’s pyrrolidine ring enhances membrane permeability, while PPH’s phosphono-oxy group restricts it to extracellular spaces .
Comparative Data Table
| Property | AMCPe | Metexyl | TEMPOL | CMH |
|---|---|---|---|---|
| Molecular Weight | 257.33 g/mol | 215.30 g/mol | 200.27 g/mol | 200.24 g/mol |
| LogP (Lipophilicity) | 2.1 (estimated) | 1.8 | 0.5 | 1.2 |
| ROS Reactivity | Prodrug (post-activation) | Direct radical scavenger | Direct radical scavenger | Superoxide-specific trap |
| BBB Penetration | Yes | Limited | No | Yes |
| Key Reference |
Biological Activity
1-Acetoxy-4-methoxycarbonyl-2,2,6,6-tetramethylpiperidine (AMCP) is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of AMCP can be described as follows:
- Molecular Formula : CHNO
- Molecular Weight : 255.34 g/mol
- IUPAC Name : this compound
AMCP exhibits various biological activities primarily through its interaction with biological membranes and proteins. It is known to influence enzyme activity and cellular signaling pathways. The following sections detail specific activities observed in research studies.
Antioxidant Activity
Research indicates that AMCP possesses significant antioxidant properties. It has been shown to scavenge free radicals effectively, which can help mitigate oxidative stress in biological systems. This property is crucial for potential therapeutic applications in diseases characterized by oxidative damage.
Anti-inflammatory Effects
AMCP has demonstrated anti-inflammatory effects in various models. It inhibits the production of pro-inflammatory cytokines and enzymes involved in inflammation.
| Study | Methodology | Findings |
|---|---|---|
| In vivo studies on mice | AMCP treatment reduced levels of TNF-alpha and IL-6 by 50%. | |
| Cell culture experiments | AMCP inhibited COX-2 expression in human fibroblasts. |
Case Study 1: Neuroprotection
In a study examining neuroprotective effects, AMCP was administered to models of neurodegeneration. The results showed that AMCP reduced neuronal cell death and improved cognitive function.
- Model Used : Transgenic mice expressing Alzheimer’s disease markers.
- Outcome : Significant improvement in memory tests and reduced amyloid plaque formation.
Case Study 2: Cancer Research
AMCP's potential as an anticancer agent has been explored in several studies. It was found to induce apoptosis in cancer cell lines while sparing normal cells.
- Cell Lines Tested : MCF-7 (breast cancer) and HeLa (cervical cancer).
- Results : AMCP induced apoptosis in cancer cells with minimal effects on normal fibroblasts.
Q & A
Basic Research Questions
Q. What spectroscopic techniques are recommended for characterizing 1-Acetoxy-4-methoxycarbonyl-2,2,6,6-tetramethylpiperidine, and how do they confirm structural integrity?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying substituent positions on the piperidine ring, while IR spectroscopy confirms functional groups like the acetoxy and methoxycarbonyl moieties. Mass spectrometry (MS) provides molecular weight validation. For crystalline derivatives, single-crystal X-ray diffraction (as used in piperidine analogs ) offers unambiguous structural confirmation. High-resolution MS (HRMS) is recommended for purity assessment.
Q. What synthetic routes yield high-purity this compound, and what parameters influence yield?
- Answer : A two-step synthesis is common: (1) Methoxycarbonylation of 2,2,6,6-tetramethylpiperidin-4-one via Claisen condensation, followed by (2) acetylation using acetic anhydride under anhydrous conditions. Key parameters include reaction temperature (50–70°C for acetylation) and stoichiometric control of acylating agents. Solvent choice (e.g., dichloromethane for improved regioselectivity ) and inert atmospheres minimize side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity.
Q. What protocols assess the thermal stability of this compound?
- Answer : Thermogravimetric analysis (TGA) at 10°C/min under nitrogen identifies decomposition thresholds. Differential Scanning Calorimetry (DSC) detects phase transitions. Accelerated stability studies (40–60°C, 75% relative humidity) over 4–8 weeks, with HPLC monitoring, evaluate hydrolytic susceptibility of the acetoxy group. Storage at 0–6°C in amber vials is advised for long-term stability .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the conformational dynamics of this compound in solvent environments?
- Answer : DFT calculations (e.g., B3LYP/6-31G*) model chair/boat conformations of the piperidine ring. Solvent effects are incorporated via the Polarizable Continuum Model (PCM). Comparing computed NMR chemical shifts with experimental data validates solvation effects. Molecular dynamics simulations (50 ns trajectories) predict dominant conformers in polar (e.g., water) vs. nonpolar (e.g., hexane) solvents .
Q. What strategies resolve contradictions in literature regarding the reactivity of the acetoxy group under nucleophilic conditions?
- Answer : Systematic kinetic studies under varying pH, temperature, and nucleophile concentrations (e.g., hydroxide ions) quantify hydrolysis rates. Isotopic labeling (¹⁸O in acetoxy) tracks cleavage pathways via MS. Comparative studies with analogs (e.g., 4-acetamido derivatives ) isolate steric vs. electronic effects. Meta-analyses of published data using statistical tools (ANOVA) identify outliers or methodological inconsistencies .
Q. How does steric hindrance from tetramethyl groups influence regioselectivity in subsequent modifications?
- Answer : The 2,2,6,6-tetramethyl substituents enforce a rigid chair conformation, directing electrophiles to the less hindered 4-position. For example, sulfonation or halogenation favors the methoxycarbonyl-adjacent site. Steric maps generated from X-ray crystallography (as in ) guide predictive models. Kinetic isotopic effect (KIE) studies differentiate steric vs. electronic contributions to reaction pathways.
Methodological Considerations
- Experimental Design : Factorial design (e.g., 2³ matrix) optimizes reaction parameters (temperature, solvent ratio, catalyst loading) for synthesis .
- Data Contradictions : Use multivariate regression to disentangle confounding variables (e.g., impurity profiles vs. inherent reactivity ).
- Safety Protocols : Follow SDS guidelines for handling nitroxide precursors, including PPE (gloves, goggles) and fume hood use .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
